molecular formula C16H10FN3 B12744331 Flortaucipir F-18 CAS No. 1522051-90-6

Flortaucipir F-18

Cat. No. B12744331
CAS RN: 1522051-90-6
M. Wt: 262.27 g/mol
InChI Key: GETAAWDSFUCLBS-SJPDSGJFSA-N
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Description

Flortaucipir F-18 is a radioactive diagnostic agent used in positron emission tomography (PET) imaging. It is specifically designed to bind to aggregated tau protein in the brain, which is a hallmark of Alzheimer’s disease. This compound helps in visualizing the density and distribution of tau neurofibrillary tangles, aiding in the diagnosis and evaluation of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flortaucipir F-18 is synthesized through nucleophilic radio-fluorination of a precursor compound, followed by acid hydrolysis. The precursor, AV1622, undergoes a reaction with radioactive fluorine-18 in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out in a research module that includes radiosynthesis, semi-preparative high-performance liquid chromatography (HPLC) purification, and final formulation via solid phase extraction (SPE) .

Industrial Production Methods: The industrial production of this compound involves automated processes to ensure high purity and yield. The production is carried out in specialized facilities equipped with the necessary radiopharmaceutical production equipment. The process includes the synthesis of the radioactive compound, purification, and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Flortaucipir F-18 primarily undergoes binding reactions with tau proteins in the brain. It does not undergo significant chemical transformations under physiological conditions. it may exhibit off-target binding to monoamine oxidase enzymes and regions with high levels of melanin, neuromelanin, and iron .

Common Reagents and Conditions: The synthesis of this compound involves the use of radioactive fluorine-18, dimethyl sulfoxide (DMSO), and acid for hydrolysis. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope and the stability of the final product .

Major Products Formed: The major product formed in the synthesis of this compound is the final radiolabeled compound itself. The purity and specific activity of the product are critical for its effectiveness in PET imaging .

Scientific Research Applications

Flortaucipir F-18 is extensively used in scientific research, particularly in the field of neurology and Alzheimer’s disease. Its primary application is in PET imaging to visualize tau pathology in the brain. This helps in the early diagnosis and monitoring of Alzheimer’s disease progression. Additionally, it is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting tau protein aggregation .

Mechanism of Action

Flortaucipir F-18 exerts its effects by binding to aggregated tau protein in the brain. After intravenous administration, it crosses the blood-brain barrier and selectively binds to tau neurofibrillary tangles. This binding allows for the visualization of tau pathology using PET imaging. The molecular target of this compound is the tau protein, and its binding helps in identifying the presence and extent of tau pathology in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds:

  • Florbetapir F-18
  • Florbetaben F-18
  • Flutemetamol F-18
  • Piflufolastat F-18 (18F-DCFPyL)

Uniqueness: Flortaucipir F-18 is unique in its ability to specifically bind to tau protein aggregates, whereas other similar compounds like Florbetapir F-18, Florbetaben F-18, and Flutemetamol F-18 are designed to bind to beta-amyloid plaques. Piflufolastat F-18 is used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. The specificity of this compound for tau protein makes it a valuable tool in the diagnosis and research of Alzheimer’s disease .

properties

Alzheimer's disease is a progressive neurodegenerative disease characterized by the build-up of hyperphosphorylated tau protein aggregates. Hyperphosphorylated tau forms dimers termed paired helical filaments (PHFs), which aggregate further to form neurofibrillary tangles (NFTs) associated with neurodegeneration and severity of Alzheimer's symptoms. Flortaucipir F-18 is a small molecule that contains radioactive 18F, which decays by positron emission to 18O with a half-life of 109.8 minutes. As a small relatively lipophilic molecule, flortaucipir F-18, following intravenous injection, quickly passes through systemic circulation, crosses the blood-brain barrier, and binds to NFTs. Once bound, the ensuing radioactive decay emits pairs of 511 keV gamma photons useful in diagnostic imaging. The pattern and intensity of emission during imaging is used in the diagnosis of Alzheimer's disease.

CAS RN

1522051-90-6

Molecular Formula

C16H10FN3

Molecular Weight

262.27 g/mol

IUPAC Name

7-(6-(18F)fluoranylpyridin-3-yl)-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1

InChI Key

GETAAWDSFUCLBS-SJPDSGJFSA-N

Isomeric SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)[18F])NC4=C2C=NC=C4

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4

Origin of Product

United States

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